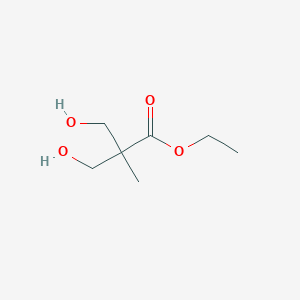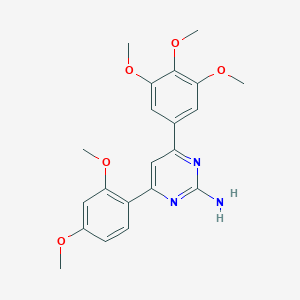
Ethyl 2,2-bis(hydroxymethyl)propionate
Overview
Description
Ethyl 2,2-bis(hydroxymethyl)propionate (EBMHP) is an organic compound that is used in various scientific and industrial applications. It is a derivative of propionic acid, and is an ester of 2-hydroxy-2-methylpropionic acid. It is a colorless, odorless, and slightly viscous liquid that is soluble in most organic solvents. EBMHP is a versatile compound with a wide range of applications, including synthesis of pharmaceuticals, cosmetics, and other industrial products.
Scientific Research Applications
Polyester Synthesis and Self-Assembly : It's used in the synthesis of hyperbranched polyesters. A study by Jiang et al. (2006) demonstrated that ethyl 2,2-bis(hydroxymethyl)propionate, through a process involving melt polycondensation and subsequent reactions, forms well-defined macroscopic structures via hydrogen bonding and π–π stacking interactions (Jiang et al., 2006).
Hyperbranched Polymer Structure Analysis : Magnusson, Malmström, and Hult (2000) explored the structure buildup in hyperbranched polyesters from 2,2-bis(hydroxymethyl)propionic acid, analyzing the fractions of terminal, dendritic, and linear repeating units (Magnusson, Malmström, & Hult, 2000).
Spectral Characterization of Derivatives : Kutyreva et al. (2015) synthesized new amino and carboxy derivatives of methyl 2,2-bis(hydroxymethyl)propionate as models for hyperbranched polyester polyamines and polyesters polycarboxylic acids, studying their spectral characteristics (Kutyreva et al., 2015).
Adsorption Properties : In 2007, Liu and Wang studied the adsorption properties of hyperbranched aliphatic polyester grafted attapulgite, using 2,2-bis(hydroxymethyl) propionic acid as a monomer, for the removal of heavy metal ions (Liu & Wang, 2007).
Biomedical Applications : Ansari et al. (2021) reviewed the use of 2,2-bis(hydroxymethyl) propionic acid derived cyclic carbonate monomers in the design of biodegradable polymers, highlighting their applications in nanotechnology and drug delivery (Ansari et al., 2021).
Thermal Transesterification Studies : Kriegel et al. (1998) investigated the thermal transesterification of Bis(hydroxymethyl)propane-1,3-diyl units in poly(ethyl terephthalate) and poly(butylene terephthalate), exploring a route to thermoset polyesters (Kriegel et al., 1998).
properties
IUPAC Name |
ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-3-11-6(10)7(2,4-8)5-9/h8-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDHBPTLHJUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633447 | |
| Record name | Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51689-18-0 | |
| Record name | Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6321962.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)






